(R)-1-(3-Chlorophenyl)-1,2-ethanediol
Overview
Description
®-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral compound with the molecular formula C8H9ClO2. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound features a chlorophenyl group attached to an ethanediol backbone, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chlorophenyl)-1,2-ethanediol typically involves the reduction of ®-1-(3-Chlorophenyl)-2-chloroethanol. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of ®-1-(3-Chlorophenyl)-1,2-ethanediol may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This process is typically conducted under high pressure and temperature conditions using a metal catalyst such as palladium on carbon (Pd/C). The product is then isolated and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Chlorophenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield the corresponding alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(3-Chlorophenyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Chlorophenyl)-1,2-ethanediol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its conversion to other biologically active molecules. The presence of the chlorophenyl group can influence its binding affinity and specificity towards certain enzymes and receptors, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Chloro-1-(3-chlorophenyl)ethanol: A closely related compound with similar chemical properties and reactivity.
®-3-Chlorophenyl)oxirane: Another related compound used in organic synthesis and pharmaceutical applications.
Uniqueness
®-1-(3-Chlorophenyl)-1,2-ethanediol is unique due to its specific stereochemistry and the presence of both a chlorophenyl group and an ethanediol backbone. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(3-chlorophenyl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWZAZBRGPMXCW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431131 | |
Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80051-04-3 | |
Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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